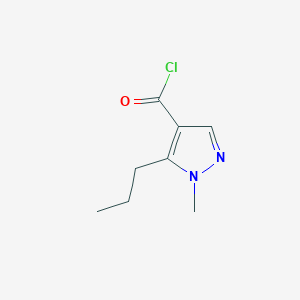
2-Fluoro-N-(4-fluorobenzyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(4-fluorobenzyl)aniline is an organic compound with the molecular formula C13H11F2N It is a derivative of aniline, where the hydrogen atoms on the benzyl and aniline groups are substituted with fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(4-fluorobenzyl)aniline typically involves the reaction of 4-fluorobenzyl chloride with 2-fluoroaniline in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
4-Fluorobenzyl chloride+2-Fluoroaniline→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N-(4-fluorobenzyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-N-(4-fluorobenzyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N-(4-fluorobenzyl)aniline involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-N-(2-fluorobenzyl)aniline
- 2-Fluoro-N-(2-fluorobenzyl)aniline
Uniqueness
2-Fluoro-N-(4-fluorobenzyl)aniline is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H11F2N |
|---|---|
Peso molecular |
219.23 g/mol |
Nombre IUPAC |
2-fluoro-N-[(4-fluorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H11F2N/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9H2 |
Clave InChI |
KQBMUYYUEWLGQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


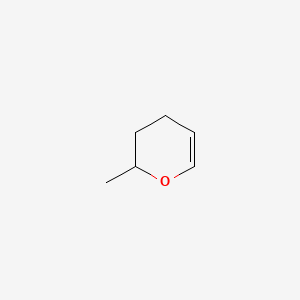
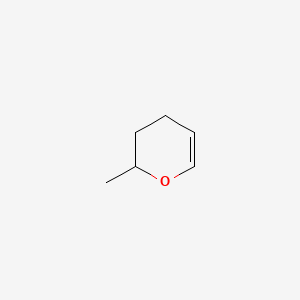
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)

![4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861709.png)
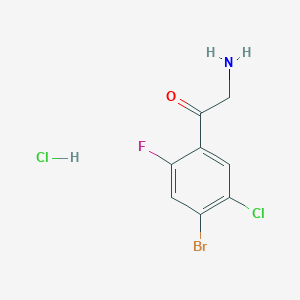
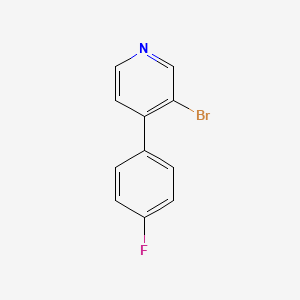
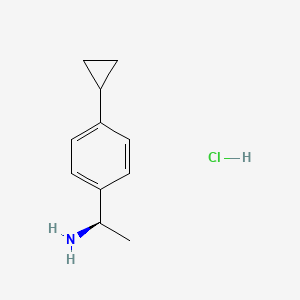
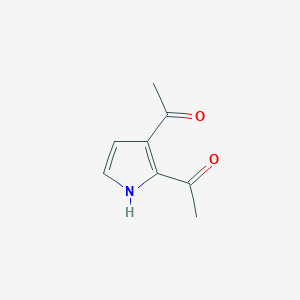
![4-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861744.png)
![2-Bromo-7-ethoxybenzo[d]oxazole](/img/structure/B12861747.png)
